Cas no 65873-70-3 (Methyl 4,6-dimethoxypicolinate)

Methyl 4,6-dimethoxypicolinate is a versatile picolinate ester derivative characterized by its dimethoxy substitution pattern. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its stable aromatic core and functionalized ester group facilitate further derivatization, enabling the introduction of complex molecular frameworks. The electron-donating methoxy groups enhance reactivity in electrophilic substitution reactions, while the methyl ester provides a handle for hydrolysis or transesterification. The compound’s well-defined structure and high purity make it suitable for precision applications in research and industrial processes. Its solubility in common organic solvents further enhances its utility in synthetic workflows.
Methyl 4,6-dimethoxypicolinate structure
65873-70-3 structure
Product Name:Methyl 4,6-dimethoxypicolinate
CAS No:65873-70-3
MF:C9H11NO4
MW:197.187942743301
CID:1084106
PubChem ID:11084795
Update Time:2025-06-13

Methyl 4,6-dimethoxypicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4,6-dimethoxypicolinate
    • Methyl 4,6-dimethoxy-2-pyridinecarboxylate
    • SB53549
    • 65873-70-3
    • DB-351994
    • Methyl4,6-dimethoxypicolinate
    • SCHEMBL7225274
    • Inchi: 1S/C9H11NO4/c1-12-6-4-7(9(11)14-3)10-8(5-6)13-2/h4-5H,1-3H3
    • InChI Key: OUZNLNAMQFSBAD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(N=C(C(=O)OC)C=1)OC

Computed Properties

  • Exact Mass: 197.06880783g/mol
  • Monoisotopic Mass: 197.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 57.6Ų

Methyl 4,6-dimethoxypicolinate Pricemore >>

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Additional information on Methyl 4,6-dimethoxypicolinate

Recent Advances in the Application of Methyl 4,6-dimethoxypicolinate (CAS: 65873-70-3) in Chemical Biology and Pharmaceutical Research

Methyl 4,6-dimethoxypicolinate (CAS: 65873-70-3) has emerged as a pivotal compound in recent chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and biological activity modulation. This research briefing synthesizes the latest findings on this compound, highlighting its role in medicinal chemistry, agrochemical development, and as a key intermediate in the synthesis of bioactive molecules. The compound's unique structural features, including the dimethoxy and picolinate moieties, contribute to its reactivity and utility in various synthetic pathways.

Recent studies have demonstrated the efficacy of Methyl 4,6-dimethoxypicolinate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry (2023) showcased its use in the development of kinase inhibitors targeting cancer pathways. The compound's ability to act as a building block for more complex molecules has been leveraged to enhance the pharmacokinetic properties of these inhibitors, such as improved solubility and bioavailability. Additionally, its role in agrochemical research has been underscored by its incorporation into herbicides with selective action against resistant weed species.

Methodologically, the synthesis and application of Methyl 4,6-dimethoxypicolinate have been refined through advancements in catalytic processes and green chemistry principles. A study in Organic Letters (2024) detailed a novel catalytic system that improves the yield and purity of the compound, reducing the environmental impact of its production. Furthermore, computational modeling has been employed to predict its interactions with biological targets, facilitating the design of derivatives with enhanced activity. These methodological innovations not only optimize the compound's utility but also align with the growing emphasis on sustainable pharmaceutical manufacturing.

The results from these studies underscore the compound's broad applicability and potential for future research. In one notable example, Methyl 4,6-dimethoxypicolinate was used to develop a series of antimicrobial agents with activity against multidrug-resistant bacteria. The findings, published in Antimicrobial Agents and Chemotherapy (2023), revealed that derivatives of the compound exhibited low cytotoxicity and high selectivity, making them promising candidates for further clinical evaluation. Similarly, its application in agrochemicals has led to the development of next-generation herbicides with reduced environmental persistence, addressing critical concerns in sustainable agriculture.

In conclusion, Methyl 4,6-dimethoxypicolinate (CAS: 65873-70-3) continues to be a cornerstone in chemical biology and pharmaceutical research, with its applications expanding into diverse therapeutic and agrochemical domains. The integration of advanced synthetic methodologies and computational tools has further enhanced its utility, paving the way for innovative solutions to pressing global challenges. Future research directions may focus on exploring its potential in emerging areas such as targeted drug delivery and biocatalysis, solidifying its role as a multifunctional building block in the life sciences.

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